molecular formula C10H18O4 B12853159 tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate

tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate

Cat. No.: B12853159
M. Wt: 202.25 g/mol
InChI Key: JCEFYRILUAFZKD-UHFFFAOYSA-N
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Description

Tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate is an organic compound with the molecular formula C10H18O4. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The compound features a tert-butyl ester group and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate typically involves the reaction of tetrahydropyran derivatives with tert-butyl esters under controlled conditions. One common method is the esterification of 5-hydroxytetrahydro-2H-pyran-2-carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Oxidation: Formation of 5-oxotetrahydro-2H-pyran-2-carboxylate.

    Reduction: Formation of 5-hydroxytetrahydro-2H-pyran-2-methanol.

    Substitution: Formation of various substituted tetrahydropyran derivatives.

Scientific Research Applications

Tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate is unique due to its combination of a tert-butyl ester and a hydroxyl group, which provides distinct reactivity and versatility in synthetic applications. Its structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of diverse organic compounds.

Properties

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

tert-butyl 5-hydroxyoxane-2-carboxylate

InChI

InChI=1S/C10H18O4/c1-10(2,3)14-9(12)8-5-4-7(11)6-13-8/h7-8,11H,4-6H2,1-3H3

InChI Key

JCEFYRILUAFZKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CO1)O

Origin of Product

United States

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